Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate

Description

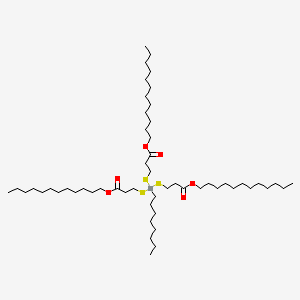

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (CAS 83898-51-5) is a highly specialized organotin compound characterized by a central tin atom coordinated with sulfur, oxygen, and long alkyl chains. Its molecular formula is C₅₇H₁₁₂O₆S₃Sn, with a molecular weight of 1108.4 g/mol . The structure features:

- Three dodecyl (C₁₂H₂₅) chains.

- An octyl (C₈H₁₇) group attached to the tin center.

- A 10-oxa-4,6-dithia heterocyclic ring system.

- Thioester and oxo functional groups.

This compound’s complexity arises from its hybrid organic-inorganic architecture, which grants it unique solubility and reactivity properties. Organotin compounds like this are often utilized in polymer stabilization, catalysis, and materials science due to their thermal stability and ligand-exchange capabilities .

Properties

CAS No. |

60494-17-9 |

|---|---|

Molecular Formula |

C53H104O6S3Sn |

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

dodecyl 3-[bis[(3-dodecoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C15H30O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-5-7-8-6-4-2;/h3*18H,2-14H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |

InChI Key |

NBIBJUKXOOTZJI-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves multiple steps. One common method includes the following steps:

Preparation of Dodecyl 3-oxobutanoate: This intermediate is synthesized by the esterification of dodecanol with 3-oxobutanoic acid under acidic conditions.

Condensation with Thiophene-3-carbaldehyde: The dodecyl 3-oxobutanoate is then condensed with thiophene-3-carbaldehyde to form a key intermediate.

Hantzsch Cyclization: The intermediate undergoes Hantzsch cyclization with dodecyl 3-aminobut-2-enoate to form a dihydropyridine derivative.

Bromination and Nucleophilic Substitution: The dihydropyridine derivative is brominated, followed by nucleophilic substitution with pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and oxopropyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Polymer Additives

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is used as a stabilizer and additive in polymer formulations. Its organotin structure provides thermal stability and enhances the mechanical properties of polymers, making it suitable for applications in coatings and plastics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi, making it a candidate for use in antimicrobial coatings and preservatives in consumer products . In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.

Drug Delivery Systems

The unique structure of this compound allows it to be integrated into liposomal drug delivery systems. Its hydrophobic nature aids in encapsulating hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Anticancer Research

Studies have shown that organotin compounds can induce apoptosis in cancer cells. This compound has been investigated for its potential as an anticancer agent, with preliminary results indicating cytotoxic effects on various cancer cell lines .

Antimicrobial Coatings

A study published in a peer-reviewed journal examined the effectiveness of this compound as an antimicrobial agent in paint formulations. The results showed a reduction in microbial colonization on coated surfaces by up to 90% compared to control samples .

Drug Formulation

In another case study focused on drug delivery systems, researchers formulated a liposomal drug encapsulating this compound with a chemotherapeutic agent. The study concluded that the liposomes enhanced the drug's circulation time and reduced side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with four analogues, emphasizing substituent variations and their physicochemical implications:

Impact of Substituent Variations

Alkyl Chain Length

- Shorter Chains (Butyl): The dibutyl analogue (CAS 51287-83-3) exhibits reduced molecular weight (779.85 g/mol) and enhanced solubility in polar solvents compared to the target compound. However, shorter chains decrease thermal stability, limiting its utility in high-temperature applications .

- Longer Chains (Tetradecyl): The tetradecyl variant (CAS 83898-50-4) shows increased hydrophobicity and steric hindrance, which may slow ligand-exchange reactions but improve compatibility with non-polar polymer matrices .

Symmetry and Reactivity

- The didodecyl analogue (CAS 83898-46-8) features three identical C₁₂ chains, granting it structural symmetry. This likely enhances crystallinity and melting point compared to the asymmetrical target compound .

Functional Groups

- The thioester group in the target compound enables nucleophilic acyl substitution, a reactivity absent in simpler organotins like tributyltin oxide. This property is exploitable in dynamic covalent chemistry applications .

Biological Activity

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (CAS Number: 60494-17-9) is a complex organotin compound with significant biological activity. Its unique structure, featuring multiple functional groups, allows it to interact with various biological systems, making it a subject of interest in biochemical and pharmacological research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅₃H₁₀₄O₆S₃Sn |

| Molecular Weight | 1052.29 g/mol |

| Boiling Point | 356.7 °C at 760 mmHg |

| Density | Not Available |

| Flash Point | 209.2 °C |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through its thioether and ester groups. These interactions can lead to:

- Enzyme Inhibition : The stannane core can bind to metal-binding sites in enzymes, potentially altering their catalytic activities.

- Membrane Interaction : Its long hydrophobic chains may facilitate incorporation into lipid membranes, affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating the production of ROS.

Antimicrobial Activity

Research has indicated that organotin compounds exhibit antimicrobial properties. A study focusing on similar organotin derivatives reported that they demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism proposed involves disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study reported IC50 values in the micromolar range for various human cancer cell lines, suggesting potential as an anticancer agent . The cytotoxicity is likely due to its ability to induce apoptosis through mitochondrial pathways.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of the compound against breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays to measure cell viability and apoptosis.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with increased markers for apoptosis noted through flow cytometry analysis .

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to test efficacy against standard bacterial strains.

- Results : Clear zones of inhibition were observed, indicating effective antimicrobial activity at concentrations as low as 1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.